3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid
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Overview
Description
3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by a benzene ring fused to a thiopyran ring, with a carboxylic acid group attached at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophenol with cinnamaldehyde in the presence of an iodine catalyst. This reaction proceeds through a cyclocondensation mechanism, yielding the desired benzothiopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiopyran derivatives.
Scientific Research Applications
3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid
- 2H-1-Benzothiopyran, 3,4-dihydro-
Comparison
Compared to similar compounds, 3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid is unique due to the position of
Properties
CAS No. |
152880-21-2 |
---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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